molecular formula C13H19NO2 B14613905 2-(Propan-2-yl)phenyl propylcarbamate CAS No. 60309-10-6

2-(Propan-2-yl)phenyl propylcarbamate

Cat. No.: B14613905
CAS No.: 60309-10-6
M. Wt: 221.29 g/mol
InChI Key: CEPXNROOOUUXPW-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)phenyl propylcarbamate is an organic compound that belongs to the carbamate family It is characterized by the presence of a carbamate group (-NHCOO-) attached to a phenyl ring substituted with a propyl group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)phenyl propylcarbamate can be achieved through several methods. One common approach involves the reaction of 2-(Propan-2-yl)phenol with propyl isocyanate under controlled conditions. The reaction typically requires a catalyst, such as a base, to facilitate the formation of the carbamate linkage. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, purification steps, such as distillation or crystallization, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)phenyl propylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carbamate group to amines or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbamate derivatives with higher oxidation states, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-(Propan-2-yl)phenyl propylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)phenyl propylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Phenyl N-(propan-2-yl)carbamate: Similar in structure but with different substituents on the phenyl ring.

    2-Phenyl-2-propanol: A related compound with an alcohol group instead of a carbamate group.

    Phenylacetone: Contains a phenyl group attached to a ketone, differing in functional groups.

Uniqueness

2-(Propan-2-yl)phenyl propylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

60309-10-6

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

(2-propan-2-ylphenyl) N-propylcarbamate

InChI

InChI=1S/C13H19NO2/c1-4-9-14-13(15)16-12-8-6-5-7-11(12)10(2)3/h5-8,10H,4,9H2,1-3H3,(H,14,15)

InChI Key

CEPXNROOOUUXPW-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)OC1=CC=CC=C1C(C)C

Origin of Product

United States

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